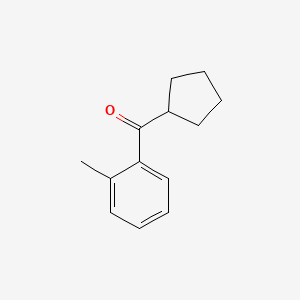

Cyclopentyl 2-methylphenyl ketone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cyclopentyl 2-methylphenyl ketone is a chemical compound with the molecular formula C13H16O . It is a yellow oil and is used in various applications and services .

Synthesis Analysis

The synthesis of similar compounds, such as cyclopentyl phenyl ketone, involves hydrolyzing 2-cyclopentyl benzoylacetate as a raw material in basic solvents . The 2-cyclopentyl benzoylacetate used can be either 2-cyclopentyl methyl benzoylacetate or 2-cyclopentyl ethyl benzoylacetate . This method is advantageous due to its environmentally friendly solvents, minimal environmental pollution, ease of operation, high yield, short technological period, and low preparation cost .Molecular Structure Analysis

The molecular structure of Cyclopentyl 2-methylphenyl ketone is represented by the InChI code1S/C13H16O/c1-10-6-2-5-9-12(10)13(14)11-7-3-4-8-11/h2,5-6,9,11H,3-4,7-8H2,1H3 . The molecular weight of the compound is 188.27 . Physical And Chemical Properties Analysis

Cyclopentyl 2-methylphenyl ketone is a yellow oil . Its linear formula is C13H16O . The compound has a molecular weight of 188.27 .Aplicaciones Científicas De Investigación

Cyclopentyl Methyl Ether in Acetalization Reactions

- Use in Synthesis : Cyclopentyl methyl ether has been used as a solvent in the synthesis of 1,3-dioxanes and 1,3-dioxolanes. This process involves acetalization of aliphatic and aromatic aldehydes or ketones, employing environmentally friendly ammonium salts as catalysts (Azzena et al., 2015).

Photochemistry of Cyclopentenyl Methyl Ketones

- Photochemical Behavior : Cyclopentenyl methyl ketones, including 2-Cyclopentenyl and 3-phenyl-2-cyclopentenyl methyl ketones, show interesting photochemical properties, such as undergoing a 1,3-acetyl shift and oxa-di-π-methane rearrangement under specific conditions (Gonzenbach et al., 1977).

Thermolysis of Alkynyl Ketones

- Synthesis of Phenols and Cyclopentenones : The gas flow thermolyses of alkynyl ketones lead to the formation of phenols and cyclopentenones, explaining the processes by intramolecular additions and cyclizations (Roller et al., 1986).

Cyclopentyl Organometallic Reagents

- Metal-Dependent Reaction Tuning : Cyclopentyl organometallic reagents demonstrate versatility in reactions with aliphatic ketones, which can be tuned to reduction or addition by changing the metal atom. This has been applied in the synthesis of medicinally important compounds (Roy et al., 2009).

Quinolin-8-ols and Tetrahydroquinolin-8-ols Synthesis

- Cyclization of Ketone Oximes : 2-(3-Hydroxyphenyl)ethyl ketone oximes can be cyclized to yield quinolin-8-ols and tetrahydroquinolin-8-ols, involving alkylideneaminyl radical intermediates (Uchiyama et al., 1998).

Cyclopentyl Ketones in Ant Secretions

- Identification and Function in Ants : Cyclopentyl ketones, such as 2-methylcyclopentanone, have been identified in the anal gland secretions of Azteca ants and are thought to function as alarm pheromones and defensive compounds (Wheeler et al., 1975).

Cyclopentyl[b]indole Formation in Scytonemin Biosynthesis

- Enzymatic Cyclization and Decarboxylation : An enzymatic process involving cyclopentyl[b]indole formation has been observed in the biosynthesis of scytonemin, a cyanobacterial sunscreen. This involves the conversion of beta-ketoacid to ketone via cyclization and decarboxylation (Balskus & Walsh, 2009).

Benzylic C-H Acylation

- Acylation Using Benzoyl Group : 2-Methylphenyl ketones have been used in site-selective acylation at the benzylic position, utilizing a benzoyl carbonyl group as the photo-directing group in the presence of a palladium catalyst (Masuda et al., 2019).

Propiedades

IUPAC Name |

cyclopentyl-(2-methylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O/c1-10-6-2-5-9-12(10)13(14)11-7-3-4-8-11/h2,5-6,9,11H,3-4,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJOOCSZEDQMGTQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C2CCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50642555 |

Source

|

| Record name | Cyclopentyl(2-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopentyl 2-methylphenyl ketone | |

CAS RN |

7063-66-3 |

Source

|

| Record name | Cyclopentyl(2-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-N,N-Dimethylamino)phenyl]-2-methyl-1-propene](/img/structure/B1368563.png)